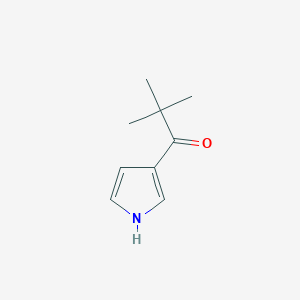
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is an organic compound with the molecular formula C9H13NO It is a ketone derivative with a pyrrole ring attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction occurs under mild conditions and yields N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available precursors and efficient catalytic systems. For example, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran can produce N-alkoxycarbonyl pyrroles in good yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, such as alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Scientific Research Applications
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-2-yl)-: Similar structure but with the pyrrole ring attached at a different position.
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: Contains a phenoxyphenyl group instead of a pyrrole ring.
2-Propanone, 1,1-dimethoxy-: A dimethoxy derivative of propanone.
Uniqueness
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
91539-35-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,2-dimethyl-1-(1H-pyrrol-3-yl)propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8(11)7-4-5-10-6-7/h4-6,10H,1-3H3 |
InChI Key |
VMKKNBUECBHYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















